Methyl 15-ethylheptadecanoate
CAS No.: 55124-96-4
Cat. No.: VC18689797
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55124-96-4 |
---|---|
Molecular Formula | C20H40O2 |
Molecular Weight | 312.5 g/mol |
IUPAC Name | methyl 15-ethylheptadecanoate |
Standard InChI | InChI=1S/C20H40O2/c1-4-19(5-2)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 |
Standard InChI Key | QZZDNGBEDAGNHK-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)CCCCCCCCCCCCCC(=O)OC |
Introduction
Chemical Structure and Identification
Molecular Architecture
Methyl 15-ethylheptadecanoate features a 17-carbon backbone (heptadecanoic acid) with an ethyl branch at the 15th carbon, esterified with a methyl group. The IUPAC name is methyl 15-ethylheptadecanoate, and its SMILES notation is . The branched structure influences its physical properties, such as melting point and solubility, compared to linear FAMEs.
Key Identifiers:
Physico-Chemical Properties
Physical State and Stability
Methyl 15-ethylheptadecanoate is a colorless to pale yellow liquid at room temperature, typical of long-chain esters. Its density is approximately , and it exhibits a boiling point of at standard atmospheric pressure . The compound is stable under ambient conditions but may degrade at elevated temperatures or in the presence of strong oxidizing agents.
Comparative Data for Branched FAMEs:
Property | Methyl 15-Ethylheptadecanoate | Methyl Palmitate (Linear) |
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Density (g/cm³) | 0.862 | 0.867 |
Boiling Point (°C) | 354.6 | 417 |
Solubility | Ethanol, DMF, Cyclohexane | Ethanol, Acetone |
Spectroscopic Characteristics
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GC-MS: Fragmentation patterns align with branched esters, showing prominent peaks at m/z 312 (molecular ion) and 270 (loss of methanol) .
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IR Spectroscopy: Strong absorption bands at (ester C=O stretch) and (C-O-C stretch) .
Synthesis and Production
Esterification Methods
The compound is synthesized via acid-catalyzed esterification of 15-ethylheptadecanoic acid with methanol. Reaction conditions typically involve heating at for 6–8 hours in the presence of sulfuric acid as a catalyst . Alternative methods include transesterification of triglycerides with methanol under alkaline conditions, though this is less common for branched-chain derivatives .
Reaction Scheme:
Industrial Scalability
Large-scale production faces challenges due to the limited availability of branched fatty acid precursors. Advances in microbial synthesis (e.g., using engineered E. coli) offer promising routes for sustainable production .
Applications
Industrial Uses
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Biofuels: As a biodiesel component, branched FAMEs like methyl 15-ethylheptadecanoate improve cold-flow properties compared to linear analogs .
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Lubricants: High thermal stability makes it suitable for synthetic lubricants in automotive applications .
Cosmetic and Pharmaceutical Roles
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Emollients: Incorporated into skincare formulations for its non-greasy texture and moisturizing effects .
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Drug Delivery: Acts as a solvent for lipophilic active pharmaceutical ingredients (APIs) .
Research Applications
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Biochemical Studies: Used as a standard in GC-MS profiling of microbial lipids due to its distinct fragmentation pattern .
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Cancer Research: Analogous branched esters demonstrate apoptotic activity in tumor cell lines, though specific studies on this compound are pending .
Analytical Characterization
Chromatographic Techniques
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Gas Chromatography (GC): Retention indices correlate with branching degree; elutes later than linear C20 FAMEs .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) separate it from co-eluting compounds using acetonitrile/water gradients .
Nuclear Magnetic Resonance (NMR)
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